molecular formula C24H25N5OS2 B299989 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Número de catálogo B299989
Peso molecular: 463.6 g/mol
Clave InChI: RWUZZJGAMCTZCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained considerable attention in the field of cancer research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

Mecanismo De Acción

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and cytokine receptor signaling. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to apoptosis and cell death. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which further enhances its anti-tumor activity.
Biochemical and Physiological Effects:
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has demonstrated dose-dependent inhibition of BTK activity, as well as downstream signaling pathways. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to induce apoptosis and inhibit proliferation of cancer cells, both in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its potential for drug resistance, which can develop over time. Moreover, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide may have limited efficacy in certain types of cancer, and its use may be restricted by the presence of certain mutations.

Direcciones Futuras

There are several potential future directions for the development of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide. One possible approach is to combine 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is to explore the use of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide in combination with other BTK inhibitors, which may have synergistic effects. Moreover, future studies could focus on identifying biomarkers that can predict response to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, which could help to personalize the treatment for individual patients. Finally, the development of novel BTK inhibitors with improved efficacy and reduced toxicity could further enhance the potential of this class of drugs for the treatment of cancer.
In conclusion, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development as an anti-cancer drug. Future studies should focus on identifying the optimal combination and dosing strategies, as well as identifying biomarkers that can predict response to treatment.

Métodos De Síntesis

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide involves several steps, including the reaction of 4-phenyl-1,2,4-triazole-3-thiol with 4-tert-butylphenyl boronic acid, followed by the reaction with 2-bromo-N-(1,3-thiazol-2-yl)propanamide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in the treatment of different types of cancer, including hematological malignancies and solid tumors. Preclinical studies have shown that 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has potent anti-tumor activity, and it can induce apoptosis and inhibit proliferation of cancer cells. Moreover, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been shown to enhance the efficacy of other anti-cancer drugs, such as chemotherapy and immunotherapy.

Propiedades

Nombre del producto

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Fórmula molecular

C24H25N5OS2

Peso molecular

463.6 g/mol

Nombre IUPAC

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C24H25N5OS2/c1-16(21(30)26-22-25-14-15-31-22)32-23-28-27-20(29(23)19-8-6-5-7-9-19)17-10-12-18(13-11-17)24(2,3)4/h5-16H,1-4H3,(H,25,26,30)

Clave InChI

RWUZZJGAMCTZCZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

SMILES canónico

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.